2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
- It has the chemical formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol .
- Dichlorprop appears as a white crystalline solid with a distinctive odor of chlorobenzene and esters.
- Notably, it exhibits good thermal stability and chemical inertness at room temperature.
2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide: , is an organic compound.
Preparation Methods
- Dichlorprop can be synthesized through an esterification reaction between 2,4-dichlorophenol and acrylic acid .
- The reaction occurs under alkaline conditions, often catalyzed by triethylamine or potassium carbonate .
- Industrial production methods involve scaling up this process for large-scale production.
Chemical Reactions Analysis
- Dichlorprop undergoes various reactions, including:
- Esterification : Formation of the ester bond between the phenolic hydroxyl group and the carboxylic acid group.
- Hydrolysis : Cleavage of the ester bond to yield the corresponding phenol and carboxylic acid.
- Substitution : Reactions involving the chlorine atoms on the phenyl ring.
- Common reagents include bases (for esterification), acids (for hydrolysis), and nucleophiles (for substitution).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Dichlorprop finds applications in various fields:
- Herbicide : It acts as a broad-spectrum herbicide, effectively controlling various weeds.
- Dye Synthesis : Used as a precursor in dye synthesis.
- Optical Brighteners : Added to enhance optical brightness in certain materials.
Mechanism of Action
- Dichlorprop’s herbicidal effect likely involves disrupting plant growth by interfering with auxin signaling pathways.
- It may affect cell elongation, differentiation, and root development.
- Molecular targets include auxin receptors and transport proteins.
Comparison with Similar Compounds
- Dichlorprop’s uniqueness lies in its specific combination of chlorophenyl and thiadiazole moieties.
- Similar compounds include other herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).
Remember, dichlorprop is a valuable compound with diverse applications, especially in weed control
Properties
Molecular Formula |
C15H17Cl2N3O2S |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-15(2,3)7-13-19-20-14(23-13)18-12(21)8-22-11-5-4-9(16)6-10(11)17/h4-6H,7-8H2,1-3H3,(H,18,20,21) |
InChI Key |
YFUDDDKQKYHSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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